molecular formula C11H9F4NO2 B14791950 (2,3-Bis(difluoromethoxy)phenyl)propanenitrile

(2,3-Bis(difluoromethoxy)phenyl)propanenitrile

Cat. No.: B14791950
M. Wt: 263.19 g/mol
InChI Key: SRYXQJRMSLAPIV-UHFFFAOYSA-N
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Description

(2,3-Bis(difluoromethoxy)phenyl)propanenitrile is a chemical compound with the molecular formula C11H9F4NO2 and a molecular weight of 263.19 g/mol It is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Bis(difluoromethoxy)phenyl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2,3-difluoromethoxybenzene with a suitable nitrile precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2,3-Bis(difluoromethoxy)phenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

(2,3-Bis(difluoromethoxy)phenyl)propanenitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,3-Bis(difluoromethoxy)phenyl)propanenitrile involves its interaction with molecular targets and pathways within a given system. The difluoromethoxy groups and the nitrile moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethoxyphenyl)propanenitrile: Similar structure but with methoxy groups instead of difluoromethoxy groups.

    (2,3-Difluorophenyl)propanenitrile: Lacks the methoxy groups, only has difluoro substituents.

    (2,3-Bis(methoxy)phenyl)propanenitrile: Contains methoxy groups instead of difluoromethoxy groups.

Uniqueness

(2,3-Bis(difluoromethoxy)phenyl)propanenitrile is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9F4NO2

Molecular Weight

263.19 g/mol

IUPAC Name

3-[2,3-bis(difluoromethoxy)phenyl]propanenitrile

InChI

InChI=1S/C11H9F4NO2/c12-10(13)17-8-5-1-3-7(4-2-6-16)9(8)18-11(14)15/h1,3,5,10-11H,2,4H2

InChI Key

SRYXQJRMSLAPIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)OC(F)F)CCC#N

Origin of Product

United States

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